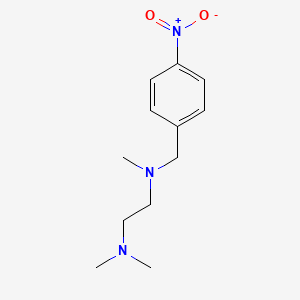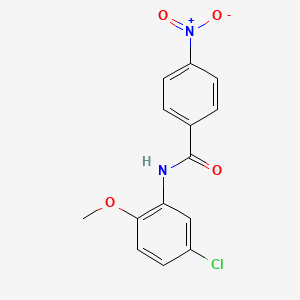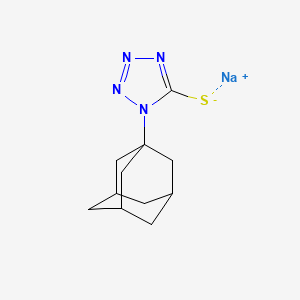![molecular formula C20H14Cl2N2S B3844273 2-[4-(3,4-dichlorophenyl)-1,3-thiazol-2-yl]-3-(4-ethylphenyl)acrylonitrile](/img/structure/B3844273.png)
2-[4-(3,4-dichlorophenyl)-1,3-thiazol-2-yl]-3-(4-ethylphenyl)acrylonitrile
Vue d'ensemble
Description
2-[4-(3,4-dichlorophenyl)-1,3-thiazol-2-yl]-3-(4-ethylphenyl)acrylonitrile is a synthetic compound that has gained significant attention in scientific research. It is a member of the acrylonitrile class of compounds and has been extensively studied for its potential use in various fields of research.
Mécanisme D'action
The mechanism of action of 2-[4-(3,4-dichlorophenyl)-1,3-thiazol-2-yl]-3-(4-ethylphenyl)acrylonitrile involves the inhibition of tubulin polymerization, which is essential for cell division. The compound binds to the colchicine site on tubulin, leading to the disruption of microtubule formation and inhibition of cell division. The compound has also been shown to induce apoptosis in cancer cells through the activation of caspase-dependent pathways.
Biochemical and Physiological Effects:
This compound has been shown to have potent antitumor and antifungal effects in vitro and in vivo. The compound has also been shown to have low toxicity towards normal cells, making it a promising candidate for further development. The compound has been shown to induce G2/M cell cycle arrest and apoptosis in cancer cells and has been shown to have anti-angiogenic effects.
Avantages Et Limitations Des Expériences En Laboratoire
The advantages of using 2-[4-(3,4-dichlorophenyl)-1,3-thiazol-2-yl]-3-(4-ethylphenyl)acrylonitrile in lab experiments include its potent antitumor and antifungal effects, low toxicity towards normal cells, and its ability to induce apoptosis in cancer cells. The limitations of using the compound in lab experiments include its limited solubility in water, which can affect its bioavailability, and the need for further optimization of the synthesis method to yield higher purity and yield of the compound.
Orientations Futures
For the research on 2-[4-(3,4-dichlorophenyl)-1,3-thiazol-2-yl]-3-(4-ethylphenyl)acrylonitrile include the optimization of the synthesis method to yield higher purity and yield of the compound, further studies on its mechanism of action, and its potential use in combination with other chemotherapeutic agents. The compound can also be further studied for its potential use in other fields of research, such as antifungal and anti-inflammatory agents. Additionally, the compound can be studied for its potential use in drug delivery systems, such as nanoparticles, to improve its bioavailability and efficacy.
In conclusion, this compound is a synthetic compound that has gained significant attention in scientific research. The compound has shown potent antitumor and antifungal effects, low toxicity towards normal cells, and the ability to induce apoptosis in cancer cells. Further research is needed to optimize the synthesis method, understand the mechanism of action, and explore its potential use in other fields of research.
Applications De Recherche Scientifique
2-[4-(3,4-dichlorophenyl)-1,3-thiazol-2-yl]-3-(4-ethylphenyl)acrylonitrile has been extensively studied for its potential use in various fields of scientific research. It has been shown to have potent antitumor activity against various cancer cell lines, including breast cancer, lung cancer, and leukemia. The compound has also been studied for its potential use as an antifungal agent, with promising results against several fungal strains.
Propriétés
IUPAC Name |
(Z)-2-[4-(3,4-dichlorophenyl)-1,3-thiazol-2-yl]-3-(4-ethylphenyl)prop-2-enenitrile | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H14Cl2N2S/c1-2-13-3-5-14(6-4-13)9-16(11-23)20-24-19(12-25-20)15-7-8-17(21)18(22)10-15/h3-10,12H,2H2,1H3/b16-9- | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WEGLVABHSCJVEP-SXGWCWSVSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC=C(C=C1)C=C(C#N)C2=NC(=CS2)C3=CC(=C(C=C3)Cl)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCC1=CC=C(C=C1)/C=C(/C#N)\C2=NC(=CS2)C3=CC(=C(C=C3)Cl)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H14Cl2N2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
385.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.






![1-[(4-chlorobenzyl)sulfonyl]-3-methoxy-2-propanol](/img/structure/B3844204.png)

![N,N-dimethyl-N'-[2-(3-pyridinyl)-4-quinolinyl]-1,2-ethanediamine](/img/structure/B3844210.png)

![N-(5-acetyl-10,11-dihydro-5H-dibenzo[b,f]azepin-3-yl)-3-chloro-1-adamantanecarboxamide](/img/structure/B3844241.png)
![2-(diallylamino)-4H-[1]benzothieno[2,3-e][1,3]thiazin-4-one](/img/structure/B3844247.png)


![2-{2-[4-(2-bromobenzyl)-1-piperazinyl]ethoxy}ethanol](/img/structure/B3844262.png)

![1-{4-[4-(2-chlorobenzyl)-1-piperazinyl]phenyl}ethanone](/img/structure/B3844289.png)